molecular formula C11H14BrN B7905890 2-(2-Bromophenyl)-1-methylpyrrolidine

2-(2-Bromophenyl)-1-methylpyrrolidine

Cat. No.: B7905890
M. Wt: 240.14 g/mol
InChI Key: IMOQCUQYWIGYBR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-methylpyrrolidine is a synthetic organic compound within the pyrrolidine family. It is characterized by a brominated phenyl substituent and a stable pyrrolidine ring. This structural feature confers unique chemical reactivity, facilitating further derivatization and modification. The presence of the pyrrolidine ring enhances the compound’s stability and bioactivity, rendering it a promising candidate for pharmaceutical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product. One common method includes the bromination of phenylpyrrolidine derivatives under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

2-(2-Bromophenyl)-1-methylpyrrolidine has significant promise in medicinal chemistry. It plays a crucial role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which are used in the treatment of Alzheimer’s and cancer by modulating enzyme activity effectively. Additionally, it is involved in preparing Bcl-2 inhibitors, highlighting its importance in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-1-methylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the case of ABAD inhibitors, the compound interacts with the target enzyme NAD+H (NADH), modulating its activity non-competitively. This interaction is crucial for its therapeutic relevance in treating diseases like Alzheimer’s and cancer .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(2-Bromophenyl)pyrrolidine
  • 2-(2-Bromophenyl)ethylamine
  • Bretylium
  • Imidazenil

Uniqueness

What sets 2-(2-Bromophenyl)-1-methylpyrrolidine apart from these similar compounds is its unique combination of a brominated phenyl substituent and a stable pyrrolidine ring. This structural feature enhances its reactivity and bioactivity, making it a valuable building block in organic chemistry and a promising candidate for pharmaceutical applications .

Properties

IUPAC Name

2-(2-bromophenyl)-1-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-13-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOQCUQYWIGYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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